molecular formula C20H19NO3 B14911009 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

Cat. No.: B14911009
M. Wt: 321.4 g/mol
InChI Key: JREBALXMQPZLBU-UHFFFAOYSA-N
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Description

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure that includes an ethoxy group, a formyl group, and a prop-2-en-1-yl group attached to a phenoxy methyl benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy methyl benzonitrile core: This step involves the reaction of a suitable benzonitrile derivative with a phenol derivative under basic conditions.

    Introduction of the ethoxy group: This can be achieved through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

    Allylation: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-{[2-Ethoxy-4-carboxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile.

    Reduction: 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C20H19NO3/c1-3-7-16-10-15(13-22)11-19(23-4-2)20(16)24-14-18-9-6-5-8-17(18)12-21/h3,5-6,8-11,13H,1,4,7,14H2,2H3

InChI Key

JREBALXMQPZLBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O

Origin of Product

United States

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